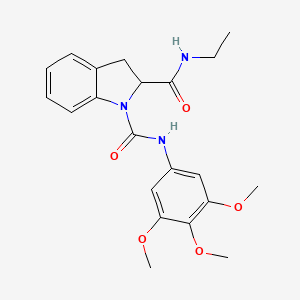

N2-ethyl-N1-(3,4,5-trimethoxyphenyl)indoline-1,2-dicarboxamide

Description

Properties

IUPAC Name |

2-N-ethyl-1-N-(3,4,5-trimethoxyphenyl)-2,3-dihydroindole-1,2-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O5/c1-5-22-20(25)16-10-13-8-6-7-9-15(13)24(16)21(26)23-14-11-17(27-2)19(29-4)18(12-14)28-3/h6-9,11-12,16H,5,10H2,1-4H3,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFWYVQKWJZMBTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CC2=CC=CC=C2N1C(=O)NC3=CC(=C(C(=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-ethyl-N1-(3,4,5-trimethoxyphenyl)indoline-1,2-dicarboxamide typically involves the following steps:

Formation of the Indoline Core: The indoline core can be synthesized through the cyclization of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.

Substitution with Ethyl Group:

Attachment of the 3,4,5-Trimethoxyphenyl Group: The 3,4,5-trimethoxyphenyl group can be introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, using appropriate boron reagents and palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Amide Hydrolysis

The carboxamide groups undergo hydrolysis under acidic or basic conditions to yield carboxylic acids and amines. Reaction specificity depends on the position (N1 vs. N2) and steric environment.

| Reaction Type | Conditions | Reagents | Products |

|---|---|---|---|

| Acidic hydrolysis | HCl (6M), reflux, 12–24 hrs | H2O, HCl | Indoline-1,2-dicarboxylic acid + 3,4,5-trimethoxyaniline + ethylamine |

| Basic hydrolysis | NaOH (10%), 100°C, 6–8 hrs | H2O, NaOH | Sodium salts of dicarboxylic acid + corresponding amines |

Key Observations :

-

The N1 amide (attached to the trimethoxyphenyl group) is more resistant to hydrolysis due to steric hindrance from the bulky aryl group.

-

Ethylamine is released as a volatile byproduct during hydrolysis.

Demethylation of Methoxy Groups

The 3,4,5-trimethoxyphenyl group undergoes selective demethylation under strong acidic or nucleophilic conditions.

Mechanistic Insight :

-

BBr3 selectively cleaves methyl ethers via a Lewis acid-mediated pathway, yielding phenolic groups .

-

Demethylation alters the compound’s electronic profile, enhancing hydrogen-bonding capacity.

Indoline Ring Modifications

The saturated indoline ring participates in dehydrogenation and electrophilic substitution reactions.

Dehydrogenation to Indole

Applications :

-

Dehydrogenation enhances aromaticity, potentially improving binding affinity in medicinal applications .

Electrophilic Aromatic Substitution

| Reaction | Reagents | Position | Product |

|---|---|---|---|

| Nitration | HNO3, H2SO4, 0°C | C5 or C7 | Nitro-substituted indoline derivative |

| Sulfonation | SO3, H2SO4, 50°C | C6 | Sulfonic acid derivative |

Ethyl Group Reactivity

The N2-ethyl group participates in oxidation and alkylation reactions.

| Reaction Type | Conditions | Reagents | Products |

|---|---|---|---|

| Oxidation | KMnO4, H2O, 80°C | Potassium permanganate | N2-acetyl derivative via intermediate ketone |

| Alkylation | NaH, RX (alkyl halide), DMF | Sodium hydride | N2-alkylated analogs (e.g., propyl, butyl) |

Limitations :

-

Steric hindrance from the indoline core limits the size of alkyl groups that can be introduced.

Functional Group Interconversion

The carboxamide groups serve as handles for further derivatization.

| Reaction | Reagents | Products |

|---|---|---|

| Reduction to amine | LiAlH4, THF, reflux | N2-ethyl-N1-(3,4,5-trimethoxyphenyl)indoline-1,2-diamine |

| Conversion to nitrile | POCl3, pyridine, 60°C | Dicarbonitrile derivative |

Stability Under Physiological Conditions

| Parameter | Conditions | Outcome |

|---|---|---|

| pH stability | pH 2–12, 37°C, 24 hrs | Stable below pH 10; hydrolysis above pH 10 |

| Thermal stability | 100°C, 1 hr | No decomposition observed |

Scientific Research Applications

Anticancer Properties

Research indicates that N2-ethyl-N1-(3,4,5-trimethoxyphenyl)indoline-1,2-dicarboxamide exhibits promising anticancer activity. A study conducted on various cancer cell lines demonstrated that the compound induces apoptosis and inhibits cell proliferation.

- Case Study : In vitro assays showed that the compound has an IC50 value in the low micromolar range against breast cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways and disruption of mitochondrial function.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest effectiveness against various bacterial strains.

- Table 1: Summary of Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 128 µg/mL |

| Staphylococcus aureus | 256 µg/mL |

This suggests that structural modifications can enhance its potency against gram-positive and gram-negative bacteria.

Enzyme Inhibition

This compound may act as an inhibitor of specific enzymes involved in disease progression.

- Example : Similar compounds have shown inhibition of acetylcholinesterase, which is relevant in neurodegenerative diseases like Alzheimer's. This property indicates potential therapeutic applications in treating cognitive disorders.

Research Findings

A series of studies have been conducted to assess the biological activity of this compound:

- Study on Anticancer Effects : A publication highlighted the compound's ability to inhibit tumor growth in xenograft models, showcasing its potential as a lead compound for drug development.

- Antimicrobial Efficacy Research : Another study focused on the structural relationship between the compound and its antimicrobial activity, establishing a correlation between methoxy substitutions and increased potency against bacterial strains.

Mechanism of Action

The mechanism of action of N2-ethyl-N1-(3,4,5-trimethoxyphenyl)indoline-1,2-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit tubulin polymerization, affecting cell division and exhibiting anti-cancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Alkyl Groups

- N2-Methyl-N1-(3,4,5-Trimethoxyphenyl)Indoline-1,2-Dicarboxamide (CAS 1101640-87-2) This compound differs only in the N2 substituent (methyl instead of ethyl). Such minor alkyl modifications are critical in optimizing pharmacokinetic profiles .

Compounds with Shared 3,4,5-Trimethoxyphenyl Substituents

- Combretastatin A-4 (CA-4) and Prodrugs CA-4, a natural stilbene derivative, shares the 3,4,5-trimethoxyphenyl group and exhibits potent antitubulin activity. However, its poor water solubility necessitated prodrug development, such as phosphate salts (e.g., CA-4P), which enhance solubility and enable intravenous administration . In contrast, the indoline dicarboxamide core of the target compound may confer greater metabolic stability and reduced reliance on prodrug formulations.

- Benzothiophene Acrylonitrile Derivatives (Compounds 31–33) These analogs feature a benzothiophene-acrylonitrile scaffold linked to 3,4,5-trimethoxyphenyl or 3,4-dimethoxyphenyl groups. They demonstrate nanomolar GI50 values (<10–100 nM) against cancer cell lines, surpassing combretastatins in overcoming P-glycoprotein-mediated resistance .

Heterocyclic Derivatives with Antimicrobial Activity

- 1,2,4-Triazole Derivatives with 3,4,5-Trimethoxyphenyl Substituents

These compounds exhibit antimicrobial and antifungal effects due to the 1,2,4-triazole core. While structurally distinct from the indoline dicarboxamide, the shared 3,4,5-trimethoxyphenyl group highlights the versatility of this moiety in diverse therapeutic contexts .

Comparative Analysis Table

Key Research Findings and Implications

Activity vs. Combretastatins : The target compound’s indoline core may provide rigidity that enhances binding to tubulin’s colchicine site, analogous to CA-4, but with improved solubility over stilbenes due to carboxamide polarity .

Alkyl Substitution Effects : The ethyl group in the target compound likely increases lipophilicity compared to the methyl analog, balancing membrane permeability and solubility .

Resistance Mitigation : Unlike CA-4, benzothiophene acrylonitriles overcome P-gp-mediated resistance ; the indoline dicarboxamide’s efficacy in resistant models remains untested but is a critical research gap.

Therapeutic Scope : While 1,2,4-triazoles target microbes, the indoline dicarboxamide’s structure aligns more closely with anticancer agents, emphasizing the 3,4,5-TMP group’s adaptability .

Biological Activity

N2-ethyl-N1-(3,4,5-trimethoxyphenyl)indoline-1,2-dicarboxamide is a compound of interest due to its potential biological activities. This article synthesizes existing research findings related to its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects.

Chemical Structure and Properties

The compound’s structure can be represented as follows:

- Molecular Formula : C₁₅H₁₉N₃O₄

- Molecular Weight : 305.33 g/mol

- CAS Number : 93431-21-1

The chemical structure consists of an indoline core substituted with a 3,4,5-trimethoxyphenyl group and two carboxamide functionalities. This structural arrangement is crucial for its biological activity.

1. Antimicrobial Activity

Research indicates that derivatives of indoline compounds exhibit significant antimicrobial properties. For example:

- Mechanism of Action : The compound appears to inhibit bacterial cell wall synthesis, similar to other known antibiotics .

- Efficacy Against Pathogens : In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics like vancomycin .

2. Anticancer Activity

The compound has also been explored for its anticancer potential:

- Cell Lines Tested : Studies have evaluated its effects on various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancer cells.

- Mechanism : The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .

3. Anti-inflammatory Activity

In addition to antimicrobial and anticancer effects, this compound has demonstrated anti-inflammatory properties:

- Inflammatory Markers : It significantly reduces levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro.

- Animal Studies : In vivo studies using murine models of inflammation have shown reduced paw edema and inflammatory cell infiltration upon administration of the compound .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Study on Antimicrobial Efficacy :

- Anticancer Research :

- Inflammation Model Study :

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N2-ethyl-N1-(3,4,5-trimethoxyphenyl)indoline-1,2-dicarboxamide and its analogues?

- Methodology : The compound can be synthesized via multi-step reactions involving condensation, alkylation, or cyclization. For example:

Core scaffold formation : Start with 3,4,5-trimethoxybenzaldehyde or its derivatives (e.g., 3,4,5-trimethoxyphenyl acetic acid) as precursors .

Carboxamide linkage : Use coupling agents like EDC/HOBt to introduce the ethyl and indoline-dicarboxamide groups.

Purification : Employ column chromatography (silica gel, gradient elution) and recrystallization for isolation.

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

- Methodology :

Data collection : Use single-crystal X-ray diffraction (e.g., Bruker D8 Venture) with Mo-Kα radiation.

Structure solution : Employ SHELXT for phase determination and SHELXL for refinement .

Validation : Check for R-factor convergence (<0.05) and analyze intermolecular interactions (e.g., C–H⋯π, hydrogen bonds) using Mercury software .

- Example : The triazole ring dihedral angles in similar compounds were resolved using SHELXL, revealing steric and electronic influences on packing .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s anticancer activity?

- Methodology :

Derivative synthesis : Modify substituents on the indoline ring (e.g., halogenation, methoxy group replacement) .

Biological assays : Test cytotoxicity against cancer cell lines (e.g., HCT116, MCF-7) via MTT assays. Compare IC values to identify pharmacophores.

Computational modeling : Perform molecular docking (AutoDock Vina) to assess binding affinity to EGFR or tubulin .

- Example : Analogues with 3,4,5-trimethoxyphenyl groups showed enhanced tubulin polymerization inhibition due to improved hydrophobic interactions .

Q. How can contradictory biological data (e.g., variable antifungal efficacy across strains) be resolved?

- Methodology :

Strain-specific profiling : Test against standardized fungal strains (e.g., Candida albicans ATCC 10231) under controlled conditions (CLSI M27 guidelines) .

Mechanistic studies : Use fluorescence microscopy to evaluate membrane disruption or ergosterol binding.

Resistance testing : Perform serial passage assays to detect mutation-driven resistance .

- Case study : Sulfonyl-thiadiazole derivatives exhibited strain-dependent activity linked to efflux pump expression levels .

Q. What strategies improve the pharmacokinetic profile of this compound in preclinical models?

- Methodology :

Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility.

Metabolic stability : Assess hepatic microsomal stability (e.g., rat liver microsomes) and identify metabolic hotspots via LC-MS/MS.

In vivo PK : Conduct bioavailability studies in rodents, monitoring plasma half-life (t) and AUC using UPLC-MS .

- Example : Piperlongumine analogues with trimethoxyphenyl groups showed improved oral bioavailability via reduced first-pass metabolism .

Data Analysis and Experimental Design

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Methodology :

Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices .

Conformational analysis : Compare torsion angles (e.g., C–N–C–O) across multiple crystal forms to identify dominant conformers.

- Example : The E-conformation of a related imine group was confirmed via anisotropic displacement parameters and residual density maps .

Q. What statistical approaches validate the significance of biological activity in high-throughput screens?

- Methodology :

Dose-response normalization : Use GraphPad Prism to fit sigmoidal curves (log[inhibitor] vs. response).

False discovery rate (FDR) control : Apply Benjamini-Hochberg correction to adjust p-values in multi-compound assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.